2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid
Description
This compound features a phenylacetic acid core substituted with a carbamoylmethoxy linker and a 3-methylphenoxyethyl group.
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-[2-[2-(3-methylphenoxy)ethylamino]-2-oxoethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C19H21NO5/c1-14-3-2-4-17(11-14)24-10-9-20-18(21)13-25-16-7-5-15(6-8-16)12-19(22)23/h2-8,11H,9-10,12-13H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
RRIXASOOURNNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)COC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with phosgene to form 2-(3-methylphenoxy)ethyl chloroformate, which is subsequently reacted with 4-hydroxyphenylacetic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences and similarities:
Physicochemical Properties
- Solubility: The target compound’s carbamoyl linker may enhance water solubility compared to purely aromatic analogs (e.g., ). However, the 3-methylphenoxy group could offset this by increasing logP .
- Melting Point : While direct data are absent, compounds with carbamoyl groups (e.g., ) exhibit decomposition points near 160°C, suggesting thermal instability under high temperatures .
Pharmacological Potential
- Target Compound: The carbamoyl group resembles enzyme inhibitors (e.g., acetylcholinesterase), while the 3-methylphenoxy group mirrors NSAID scaffolds (e.g., ibuprofen derivatives) .
- Triazole Derivatives (): Demonstrated antimicrobial activity due to the triazole-thiol moiety, a feature absent in the target compound .
- Ralinepag (): Highlights the therapeutic relevance of carbamate-linked aromatic systems in cardiovascular diseases .
Biological Activity
2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]acetic acid is a complex organic compound with the molecular formula C19H21NO5. Its unique structure, characterized by a phenylacetic acid core and various substituents, suggests potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C19H21NO5
- Molecular Weight : 343.4 g/mol
- IUPAC Name : 2-[4-[2-[2-(3-methylphenoxy)ethylamino]-2-oxoethoxy]phenyl]acetic acid
The biological activity of 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : Interaction with receptors could influence signaling pathways related to inflammation or cancer progression.
Biological Activity
Research indicates that 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]acetic acid exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Investigations into its cytotoxic effects on various cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against specific pathogens.
Comparative Analysis
To understand the uniqueness of 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]acetic acid, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 2-[4-({[2-(4-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]acetic acid | C19H21NO5 | Moderate anticancer activity |
| 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}ethoxy)phenyl]acetic acid | C19H21NO5 | Lower anti-inflammatory effects |
| 2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]propanoic acid | C20H23NO5 | Enhanced enzyme inhibition |
Case Studies and Research Findings
Recent studies have highlighted the biological activities of this compound in various contexts:
-
Cytotoxicity Studies : A study assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HCT-15). The results indicated significant growth inhibition compared to control groups, suggesting its potential as an anticancer agent .
- IC50 Values : The IC50 values for different cancer cell lines were reported as follows:
- HCT-15: IC50 = 1.61 µg/mL
- A-431: IC50 = 1.98 µg/mL
- IC50 Values : The IC50 values for different cancer cell lines were reported as follows:
- Anti-inflammatory Research : Another study explored its anti-inflammatory properties using animal models of inflammation. The compound demonstrated a marked reduction in inflammatory markers compared to untreated controls .
- Antimicrobial Activity : In vitro tests showed that the compound exhibited antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating its potential for development as an antibacterial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
